Cas no 2763999-32-0 (3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid)
![3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2763999-32-0x500.png)
3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2763999-32-0
- EN300-37343746
- 3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid
- 3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid
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- インチ: 1S/C16H15NO4/c1-2-7-21-16(20)17-10-11-8-12-5-3-4-6-13(12)14(9-11)15(18)19/h2-6,8-9H,1,7,10H2,(H,17,20)(H,18,19)
- InChIKey: BSSLAOUNOVRFCT-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC(CNC(=O)OCC=C)=CC2C=CC=CC=21)=O
計算された属性
- せいみつぶんしりょう: 285.10010796g/mol
- どういたいしつりょう: 285.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37343746-10.0g |
2763999-32-0 | 10.0g |
$8611.0 | 2023-07-06 | |||
Enamine | EN300-37343746-0.1g |
2763999-32-0 | 0.1g |
$1761.0 | 2023-07-06 | |||
Enamine | EN300-37343746-0.5g |
2763999-32-0 | 0.5g |
$1922.0 | 2023-07-06 | |||
Enamine | EN300-37343746-5.0g |
2763999-32-0 | 5.0g |
$5807.0 | 2023-07-06 | |||
Enamine | EN300-37343746-0.05g |
2763999-32-0 | 0.05g |
$1682.0 | 2023-07-06 | |||
Enamine | EN300-37343746-1.0g |
2763999-32-0 | 1.0g |
$2002.0 | 2023-07-06 | |||
Enamine | EN300-37343746-0.25g |
2763999-32-0 | 0.25g |
$1841.0 | 2023-07-06 | |||
Enamine | EN300-37343746-2.5g |
2763999-32-0 | 2.5g |
$3925.0 | 2023-07-06 |
3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acidに関する追加情報
Introduction to 3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid (CAS No. 2763999-32-0)
3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2763999-32-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate molecular structure, combines a naphthalene core with functional groups that make it a promising candidate for various biochemical applications. The presence of an amide linkage and an ethyl ester moiety contributes to its unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular framework of 3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid encompasses a naphthalene ring substituted at the first position with a carboxylic acid group, while the third position is linked to an amine group that is further modified with a propenyl ether carbonyl moiety. This structural complexity not only imparts distinct chemical properties but also opens up diverse possibilities for its utility in medicinal chemistry. The compound’s ability to participate in hydrogen bonding and its solubility profile in polar solvents enhance its suitability for various biochemical assays and drug development processes.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid. Its structural features suggest that it may interact with biological targets in novel ways, making it a compelling candidate for further investigation. Preliminary studies have indicated that this compound exhibits inhibitory activity against certain enzymes and receptors, which could be exploited for therapeutic purposes. For instance, its amide group could serve as a hinge binder in protein-protein interactions, while the propenyl ether moiety might enhance membrane permeability, facilitating cellular uptake.
The synthesis of 3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the naphthalene derivative, introduction of the amide linkage, and subsequent functionalization with the propenyl ether group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications on the naphthalene core. These synthetic strategies highlight the compound’s synthetic challenge but also underscore its importance as a building block in medicinal chemistry.
From a biochemical perspective, 3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid has shown promise in modulating pathways associated with inflammation and cancer. Its structural analogs have been studied for their ability to inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of pro-inflammatory mediators. Additionally, its interaction with transcription factors has been explored, suggesting potential applications in regulating gene expression related to chronic diseases.
The compound’s pharmacokinetic properties are also of great interest. Studies have demonstrated that modifications to its molecular structure can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these parameters, researchers aim to enhance bioavailability and reduce off-target effects, which are critical considerations in drug development. The use of computational modeling techniques has been instrumental in predicting how different structural variations will impact pharmacokinetics, allowing for more efficient design iterations.
Recent advancements in drug discovery technologies have enabled high-throughput screening (HTS) approaches to identify novel bioactivities of 3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid. These screens have revealed unexpected interactions with targets such as kinases and proteases, which are implicated in various diseases including cancer and neurodegenerative disorders. The identification of these new binding partners has opened up avenues for developing next-generation therapeutics based on this scaffold.
The role of 3-({[(Prop-2-en-1-yloxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid as a key intermediate in drug development extends beyond simple molecular building blocks. Its ability to serve as a scaffold for structure-based drug design allows chemists to rationally modify its core structure to optimize biological activity. This approach has been successful in generating lead compounds that exhibit high potency and selectivity against disease-causing targets.
In conclusion,3-( [{[(Propenyl oxy carbonyl ] amino } methyl ] naphthal ene - 1 - carbox ylic acid ) CAS NO: 2763999 - 32 - 0 represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and versatile reactivity . Its potential applications span multiple therapeutic areas , making it an attractive target for further research . As our understanding of biochemical pathways continues to expand , compounds like this one will play an increasingly important role in the discovery and development of novel therapeutics .
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